Entinostat

Catalog No.
S548371
CAS No.
209783-80-2
M.F
C21H20N4O3
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entinostat

CAS Number

209783-80-2

Product Name

Entinostat

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

entinostat, MS 27-275, MS 275, MS-27-275, MS-275, N-(2-aminophenyl)-4-(N-(pyridin-3-ylmethoxycarbonyl)aminomethyl)benzamide, SNDX-275

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3

Description

The exact mass of the compound Entinostat is 376.15354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 706995. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Anti-cancer Properties

Entinostat's ability to influence gene expression makes it a promising candidate for cancer treatment. Cancer cells often exhibit abnormal gene expression patterns. By modulating histone acetylation, entinostat can potentially:

  • Suppress the growth of cancer cells.
  • Induce differentiation, a process where immature cells mature into specialized cells.
  • Increase the expression of genes that suppress tumor growth.

These effects are being investigated in pre-clinical studies and clinical trials for various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors [].

Immunomodulatory Effects

Entinostat may also have immunomodulatory properties, meaning it can influence the immune system. Studies suggest that entinostat can:

  • Increase the expression of molecules on the surface of cancer cells that make them more recognizable by the immune system.
  • Suppress the activity of myeloid-derived suppressor cells (MDSCs), a type of immune cell that can impede anti-tumor immunity.

Entinostat is a synthetic compound classified as a benzamide derivative, specifically known for its role as a histone deacetylase inhibitor. It primarily targets class I histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histone proteins. This action alters chromatin structure and subsequently impacts gene expression, making entinostat an important compound in epigenetic regulation and cancer therapy. The chemical formula of entinostat is C21H20N4O3, with a molecular weight of approximately 376.42 g/mol .

Entinostat's anti-cancer effects are primarily attributed to its HDAC inhibitory activity. By inhibiting HDACs, Entinostat disrupts the normal deacetylation process of histones, leading to:

  • Altered Gene Expression: Increased acetylation of histones relaxes chromatin structure, making DNA more accessible for transcription factors. This can lead to the activation of genes with tumor-suppressive functions and the downregulation of genes promoting cell growth and survival.
  • Cell Cycle Arrest and Apoptosis: Entinostat-mediated changes in gene expression can trigger cell cycle arrest, preventing uncontrolled cell division. Additionally, it can induce apoptosis, the programmed cell death of cancer cells.
  • Enhanced Immune Response: Studies suggest Entinostat may enhance the anti-tumor immune response by modulating the activity of immune cells.

Entinostat's mechanism of action is still under investigation, but its ability to modulate gene expression and induce cell death makes it a promising therapeutic strategy for various cancers.

  • Fatigue
  • Nausea
  • Vomiting
  • Diarrhea
  • Loss of appetite
  • Low blood cell counts

Entinostat operates through a mechanism involving the inhibition of histone deacetylases, particularly HDAC1, HDAC2, and HDAC3. The inhibition of these enzymes leads to increased acetylation of histones, resulting in a more relaxed chromatin structure that enhances transcriptional activity. This mechanism is crucial for its therapeutic effects in various cancers and neuroprotective applications. The compound can also participate in click chemistry reactions, allowing for the synthesis of novel derivatives and conjugates that may enhance its biological activity .

Entinostat has demonstrated significant biological activity in various preclinical and clinical studies. It has been shown to improve motor function and reduce neuronal damage in models of spinal cord injury by inhibiting HDAC activity, which subsequently affects inflammatory pathways such as the NLRP3 inflammasome . Additionally, entinostat has been explored for its potential to enhance the efficacy of other cancer therapies by modifying the tumor microenvironment and promoting apoptosis in cancer cells .

The synthesis of entinostat involves several steps, typically starting from readily available starting materials. A common approach includes the reaction of 2-aminobenzamide with appropriate pyridine derivatives to form the desired benzamide structure. Advanced synthetic techniques such as copper(I)-catalyzed azide/alkyne cycloaddition (click chemistry) have also been utilized to create entinostat analogues with varying linkers for improved selectivity and potency against specific HDAC isoforms .

Example Synthesis Steps:

  • Formation of Benzamide: Reaction between 2-aminobenzamide and a pyridine derivative.
  • Modification via Click Chemistry: Incorporation of functional groups or linkers through copper(I)-catalyzed reactions.
  • Purification: The final product is purified using chromatography techniques.

Entinostat is primarily investigated for its applications in oncology, particularly in the treatment of various hematological malignancies and solid tumors. It is currently undergoing clinical trials as a monotherapy and in combination with other agents to enhance therapeutic outcomes. Beyond oncology, entinostat's neuroprotective properties make it a candidate for treating neurodegenerative diseases and conditions involving acute neuronal injury .

Entinostat's interactions with other drugs have been studied to assess potential synergies or adverse effects. For example, co-administration with certain agents may increase the risk of methemoglobinemia, highlighting the need for careful monitoring during combination therapies . Interaction studies are crucial for understanding how entinostat can be effectively integrated into treatment regimens without compromising patient safety.

Several compounds share structural or functional similarities with entinostat, particularly within the class of histone deacetylase inhibitors. These include:

Compound NameClassUnique Features
VorinostatClass I HDACFirst FDA-approved HDAC inhibitor; used primarily for cutaneous T-cell lymphoma.
PanobinostatClass I HDACBroad-spectrum HDAC inhibitor; used in multiple myeloma therapy.
BelinostatClass I HDACApproved for peripheral T-cell lymphoma; known for its unique side effect profile.
RomidepsinClass I HDACA cyclic peptide; effective in cutaneous T-cell lymphoma; acts through different mechanisms than entinostat.

Uniqueness of Entinostat

Entinostat is distinguished by its narrow-spectrum activity primarily against class I histone deacetylases, which allows it to exert specific effects on gene regulation without broadly affecting other classes of deacetylases like class II or III enzymes. This selectivity may contribute to a more favorable side effect profile compared to broader inhibitors like panobinostat or vorinostat.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

376.15354051 g/mol

Monoisotopic Mass

376.15354051 g/mol

Heavy Atom Count

28

Appearance

white off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1ZNY4FKK9H

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Entinostat is a synthetic benzamide derivative with potential antineoplastic activity. Entinostat binds to and inhibits histone deacetylase, an enzyme that regulates chromatin structure and gene transcription. This agent appears to exert dose-dependent effects in human leukemia cells including cyclin-dependent kinase inhibitor 1A (p21/CIP1/WAF1)-dependent growth arrest and differentiation at low drug concentrations; a marked induction of reactive oxygen species (ROS); mitochondrial damage; caspase activation; and, at higher concentrations, apoptosis. In normal cells, cyclin-dependent kinase inhibitor 1A expression has been associated with cell-cycle exit and differentiation.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX64 - Entinostat

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

209783-80-2

Wikipedia

Entinostat

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

A novel histone deacetylase inhibitor MPT0L184 dysregulates cell-cycle checkpoints and initiates unscheduled mitotic signaling

Ting-Yu Chang, Kunal Nepali, Yi-Ying Chen, Yu-Chen S H Yang, Kai-Cheng Hsu, Yun Yen, Shiow-Lin Pan, Jing-Ping Liou, Sung-Bau Lee
PMID: 33740521   DOI: 10.1016/j.biopha.2021.111485

Abstract

Aberrant alteration of epigenetic information disturbs chromatin structure and gene function, thereby facilitating cancer development. Several drugs targeting histone deacetylases (HDACs), a group of epigenetic enzymes, have been approved for treating hematologic malignancies in the clinic. However, patients who suffer from solid tumors often respond poorly to these drugs. In this study, we report a selective entinostat derivative, MPT0L184, with potent cancer-killing activity in both cell-based and mouse xenograft models. A time-course analysis of cell-cycle progression revealed that MPT0L184 treatment elicited an early onset of mitosis but prevented the division of cells with duplicated chromosomes. We show that MPT0L184 possessed potent inhibitory activity toward HDAC1 and 2, and its HDAC-inhibitory activity was required for initiating premature mitotic signaling. HDAC inhibition by MPT0L184 reduced WEE1 expression at the transcription level. In addition, MPT0L184 treatment also downregulated ATR-mediated CHK1 phosphorylation independent of HDAC inhibition. Furthermore, gastric cancer cells resistant to HDAC inhibitors were vulnerable to MPT0L184. Taken together, our study discovers MPT0L184 as a novel HDAC inhibitor that can trigger premature mitosis and potentially counteract drug resistance of cancers.


CAP rigidification of MS-275 and chidamide leads to enhanced antiproliferative effects mediated through HDAC1, 2 and tubulin polymerization inhibition

Arshdeep Singh, Ting-Yu Chang, Navdeep Kaur, Kai-Cheng Hsu, Yun Yen, Tony Eight Lin, Mei-Jung Lai, Sung-Bau Lee, Jing-Ping Liou
PMID: 33588178   DOI: 10.1016/j.ejmech.2021.113169

Abstract

The study focuses on the prudent design and synthesis of anilide type class I HDAC inhibitors employing a functionalized pyrrolo[2,3-d]pyrimidine skeleton as the surface recognition part. Utilization of the bicyclic aromatic ring to fabricate the target compounds was envisioned to confer rigidity to the chemical architecture of MS-275 and chidamide. In-vitro enzymatic and cellular assays led to the identification of compound 7 as a potent inhibitor of HDAC1 and 2 isoform that exerted substantial cell growth inhibitory effects against human breast MDA-MB-231, cervical HeLa, breast MDA-MB-468, colorectal DLD1, and colorectal HCT116 cell lines with an IC
values of 0.05-0.47 μM, better than MS-275 and chidamide. In addition, the anilide 7 was also endowed with a superior antiproliferative profile than MS275 and chidamide towards the human cutaneous T cell lymphoma (HH and HuT78), leukemia (HL60 and KG-1), and HDACi sensitive/resistant gastric cell lines (YCC11 and YCC3/7). Exhaustive exploration of the construct 7 confirmed it to be a microtubule-targeting agent that could trigger the cell-cycle arrest in mitosis. In pursuit of extracting the benefits of evidenced microtubule-destabilizing activity of the anilide 7, it was further evaluated against non-small-cell lung cancer cell lines as well as the multiple-drug resistant uterine cancer cell line (MES-SA/Dx5) and overwhelmingly positive results in context of inhibitory effects were attained. Furthermore, molecular modelling studies were performed and some key interactions of the anilide 7 with the amino acid residues of the active site of HDAC1 isoform and tubulin were figured out.


A phase 1 study of entinostat in children and adolescents with recurrent or refractory solid tumors, including CNS tumors: Trial ADVL1513, Pediatric Early Phase-Clinical Trial Network (PEP-CTN)

Andrew Bukowinski, Bill Chang, Joel M Reid, Xiaowei Liu, Charles G Minard, Jane B Trepel, Min-Jung Lee, Elizabeth Fox, Brenda J Weigel
PMID: 33438318   DOI: 10.1002/pbc.28892

Abstract

Entinostat is an oral small molecule inhibitor of class I histone deacetylases (HDAC), which has not previously been evaluated in pediatrics. We conducted a phase I trial to determine the maximum tolerated dose/recommended phase 2 dose (MTD/RP2D), toxicity profile, pharmacokinetics (PK), and pharmacodynamics (PD) of entinostat in children with relapsed or refractory solid tumors including central nervous system (CNS) malignancies.
A rolling six dose escalation design evaluated two dose levels. Entinostat oral tablet formulation was administered once per week, four doses per 28-day cycle. PK and PD studies were performed.
Twenty-one eligible patients' median (range) age was 14 years (6-20). Six subjects were treated at 3 mg/m
dose level and 15 were treated in 4 mg/m
dose level. The study included patients with CNS tumors (n = 12), sarcomas (n = 6), or other solid tumors (n = 3). Eight patients were not fully evaluable for toxicity due to progression of disease prior to receiving the required percentage of protocol therapy. No cycle one dose-limiting toxicity (DLT) was observed at either dose level. A three-fold higher area under the curve (AUC) was achieved in our cohort compared to adults using a similar dosing schedule. The PD studies showed increase in acetylated lysine in peripheral blood leukocytes at both doses.
Entinostat was well tolerated with no DLT observed. All patients experienced progression within the first two cycles, except one patient with ependymoma with stable disease. Based on PK and PD, the R2PD in pediatric patients with solid tumors is 4 mg/m
orally administered once weekly.


The histone deacetylase inhibitor, entinostat (MS-275), induces the odontogenic differentiation of an odontoblast-like cell line in the absence of an osteoblast mineralization medium

Shamima Sultana, Osamu Uehara, Koki Yoshida, Takashi Saito, Yoshihiro Abiko
PMID: 33475895   DOI: 10.1007/s10266-020-00588-8

Abstract

The aim of this study was to determine whether histone deacetylase inhibitors (HDACi), including entinostat (MS-275), valproic acid (VPA), trichostatin A (TSA), and sodium butyrate (NaB), promoted the odontogenic differentiation of the odontoblast-like cell line, MDPC-23 in the absence of an osteoblast mineralization medium. The cells were cultured in basal medium (Dulbecco's modified Eagle medium) with and without (controls) the inhibitors. The cell viability and migration were assessed using the cell proliferation reagent WST-1 and a scratch wound healing assay, respectively. The mRNA expression levels of bone morphogenetic protein (Bmp)-2 and -4, collagen 1 alpha 1 (Col1α1), osteocalcin (Oc), dentin matrix protein 1 (Dmp1), dentin sialophosphoprotein (Dspp), runt-related transcription factor 2 (Runx2), Krueppel-like factor 5 (Klf5), and Msh homeobox 1 (Msx1) were evaluated by quantitative real-time polymerase chain reaction (qRT-PCR). Alizarin red and alkaline phosphatase assays were performed to determine the extent of mineralization in the culture systems. No significant differences in cell numbers were observed between the controls and the MS-275-, VPA-, and NaB-treated cells; however, a significant difference was observed with TSA (concentration, 1000 nM). The scratch wound healing assay showed no effect of cell migration in the MS-275 (1.0 µM)-treated cells when compared with the controls at 24 h. Furthermore, MS-275, VPA, and NaB increased the mRNA expression levels of Bmp-2 and -4, Oc, and Runx2 followed by the mineralization of the cells. Only MS-275 significantly increased the expression levels of Dmp1, Dspp, Klf5, and Msx1 in the cells. These findings indicated that MS-275 may be considered as a reliable candidate for the odontogenic differentiation of dental pulp cells.


Tetrandrine enhances antitumor effects of the histone deacetylase inhibitor MS-275 in human cancer in a Bax- and p53-dependent manner

Han Li, Xiaoqing Xu, Yudi Zhang, Xianying Tang, Wenhua Li
PMID: 32950498   DOI: 10.1016/j.ejphar.2020.173575

Abstract

MS-275 (Entinostat), is an oral histone deacetylase (HDAC) inhibitor with a high specificity for class 1 HDACs. As single agent, MS-275 exerts only modest antitumor activity against most solid malignancies. The use of MS-275 in combination with other anticancer agents is currently being evaluated to determine whether this approach can achieve superior therapeutic efficacy. Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the root of a Chinese medicinal herb, is safe and exhibits low toxicity, showing great potential to enhance chemotherapeutic efficacy. In the present study, we investigated the synergistic antitumor effects of MS-275 in combination with tetrandrine. Based on the results of in vitro experiments, the application of MS-275 in combination with tetrandrine induced selective apoptotic death in various cancer cells but spared normal cells. Mechanistically, the combination treatment induced a dramatic accumulation of reactive oxygen species (ROS), and a pretreatment with the ROS scavenger N-acetyl-L-cysteine (NAC) significantly prevented the cellular apoptosis induced by MS-275/tetrandrine. Moreover, molecular assays indicated that Bax and p53 were the key regulators of MS-275/tetrandrine induced apoptosis. The results of the in vivo studies were consistent with the results of the in vitro studies. Based on our findings, tetrandrine enhanced the antitumor effects of MS-275 in a Bax- and p53-dependent manner. The combination of MS-275 and tetrandrine may represent a novel and promising therapeutic strategy for cancer.


The potential for histone deacetylase (HDAC) inhibitors as cestocidal drugs

Hugo Rolando Vaca, Ana María Celentano, María Agustina Toscanini, Tino Heimburg, Ehab Ghazy, Patrik Zeyen, Alexander-Thomas Hauser, Guilherme Oliveira, María Celina Elissondo, Manfred Jung, Wolfgang Sippl, Federico Camicia, Mara Cecilia Rosenzvit
PMID: 33657105   DOI: 10.1371/journal.pntd.0009226

Abstract

Echinococcosis and cysticercosis are neglected tropical diseases caused by cestode parasites (family Taeniidae). Not only there is a small number of approved anthelmintics for the treatment of these cestodiases, but also some of them are not highly effective against larval stages, such that identifying novel drug targets and their associated compounds is critical. Histone deacetylase (HDAC) enzymes are validated drug targets in cancers and other diseases, and have been gaining relevance for developing new potential anti-parasitic treatments in the last years. Here, we present the anthelmintic profile for a panel of recently developed HDAC inhibitors against the model cestode Mesocestoides vogae (syn. M. corti).
Phenotypic screening was performed on M. vogae by motility measurements and optical microscopic observations. Some HDAC inhibitors showed potent anthelmintic activities; three of them -entinostat, TH65, and TH92- had pronounced anthelmintic effects, reducing parasite viability by ~100% at concentrations of ≤ 20 μM. These compounds were selected for further characterization and showed anthelmintic effects in the micromolar range and in a time- and dose-dependent manner. Moreover, these compounds induced major alterations on the morphology and ultrastructural features of M. vogae. The potencies of these compounds were higher than albendazole and the anthelmintic effects were irreversible. Additionally, we evaluated pairwise drug combinations of these HDAC inhibitors and albendazole. The results suggested a positive interaction in the anthelmintic effect for individual pairs of compounds. Due to the maximum dose approved for entinostat, adjustments in the dose regime and/or combinations with currently-used anthelmintic drugs are needed, and the selectivity of TH65 and TH92 towards parasite targets should be assessed.
The results presented here suggest that HDAC inhibitors represent novel and potent drug candidates against cestodes and pave the way to understanding the roles of HDACs in these parasites.


The Histone Deacetylase Inhibitor (MS-275) Promotes Differentiation of Human Dental Pulp Stem Cells into Odontoblast-Like Cells Independent of the MAPK Signaling System

Eun-Cheol Lee, Yu-Mi Kim, Han-Moi Lim, Ga-Eun Ki, Young-Kwon Seo
PMID: 32796747   DOI: 10.3390/ijms21165771

Abstract

The role of dental pulp stem cells (DPSCs) in dental tissue regeneration is gaining attention because DPSCs can differentiate into odontoblasts and other specialized cell types. Epigenetic modification has been found to play an important role in cell differentiation and regulation, among which histone deacetylase (HDAC) is involved in suppressing genes by removing histone acetyl groups. The use of HDAC inhibitor to control this is increasing and has been widely studied by many researchers. This study aimed to induce differentiation by causing epigenetic changes in odontoblast-related genes and the MAPK signaling pathway in human dental pulp stem cells. Western blot and immunofluorescence staining showed increased expression of DMP-1, ALP, DSPP, and RUNX2 compared to the control. However, activation of the MAPK signaling system was similar to but slightly different from the expression of odontoblast-related proteins. After 3 days, as shown by MTT and LDH assays, proliferation decreased overall, but cytotoxicity decreased at only a specific concentration. We confirmed that there was no change in mRNA expression of caspase 3 or 9 using real-time PCR. In addition, flow cytometry analysis confirmed that differentiation occurred due to the decrease in the expression of the CD73 and CD146. Although overall proliferation was reduced due to the G2/M inhibition of the cell cycle, the expression of BCL-2 protected the cells from cell death. Overall, cell proliferation decreased in response to MS-275, but it did not induce cytotoxicity in 5 nM and 10 nM concentration and induces differentiation into odontoblast-like cells.


Downregulation of Cell Cycle and Checkpoint Genes by Class I HDAC Inhibitors Limits Synergism with G2/M Checkpoint Inhibitor MK-1775 in Bladder Cancer Cells

Michèle J Hoffmann, Sarah Meneceur, Katrin Hommel, Wolfgang A Schulz, Günter Niegisch
PMID: 33670166   DOI: 10.3390/genes12020260

Abstract

Since genes encoding epigenetic regulators are often mutated or deregulated in urothelial carcinoma (UC), they represent promising therapeutic targets. Specifically, inhibition of Class-I histone deacetylase (HDAC) isoenzymes induces cell death in UC cell lines (UCC) and, in contrast to other cancer types, cell cycle arrest in G2/M. Here, we investigated whether mutations in cell cycle genes contribute to G2/M rather than G1 arrest, identified the precise point of arrest and clarified the function of individual HDAC Class-I isoenzymes. Database analyses of UC tissues and cell lines revealed mutations in G1/S, but not G2/M checkpoint regulators. Using class I-specific HDAC inhibitors (HDACi) with different isoenzyme specificity (Romidepsin, Entinostat, RGFP966), cell cycle arrest was shown to occur at the G2/M transition and to depend on inhibition of HDAC1/2 rather than HDAC3. Since HDAC1/2 inhibition caused cell-type-specific downregulation of genes encoding G2/M regulators, the WEE1 inhibitor MK-1775 could not overcome G2/M checkpoint arrest and therefore did not synergize with Romidepsin inhibiting HDAC1/2. Instead, since DNA damage was induced by inhibition of HDAC1/2, but not of HDAC3, combinations between inhibitors of HDAC1/2 and of DNA repair should be attempted.


MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice

Shilpak Bele, Shravan Babu Girada, Aramita Ray, Abhishek Gupta, Srinivas Oruganti, Phanithi Prakash Babu, Rahul Sr Rayalla, Shashi Vardhan Kalivendi, Ahamed Ibrahim, Vishwajeet Puri, Venkateswar Adalla, Madhumohan R Katika, Richard DiMarchi, Prasenjit Mitra
PMID: 33349332   DOI: 10.7554/eLife.52212

Abstract

Given its glycemic efficacy and ability to reduce the body weight, glucagon-like peptide 1 receptor (GLP-1R) agonism has emerged as a preferred treatment for diabetes associated with obesity. We here report that a small-molecule Class 1 histone deacetylase (HDAC) inhibitor Entinostat (MS-275) enhances GLP-1R agonism to potentiate glucose-stimulated insulin secretion and decrease body weight in diet-induced obese (DIO) mice. MS-275 is not an agonist or allosteric activator of GLP-1R but enhances the sustained receptor-mediated signaling through the modulation of the expression of proteins involved in the signaling pathway. MS-275 and liraglutide combined therapy improved fasting glycemia upon short-term treatment and a chronic administration causes a reduction of obesity in DIO mice. Overall, our results emphasize the therapeutic potential of MS-275 as an adjunct to GLP-1R therapy in the treatment of diabetes and obesity.


Analysis in epithelial ovarian cancer identifies KANSL1 as a biomarker and target gene for immune response and HDAC inhibition

Marlena S Fejzo, Hsiao-Wang Chen, Lee Anderson, Martina Sj McDermott, Beth Karlan, Gottfried E Konecny, Dennis J Slamon
PMID: 33229045   DOI: 10.1016/j.ygyno.2020.11.008

Abstract

There is an immunoreactive subtype of ovarian cancer with a favorable prognosis, but the majority of ovarian cancers have limited immune reactivity. The reason for this is poorly understood. This study aimed to approach this question by identifying prognostically relevant genes whose prognostic mRNA expression levels correlated with a genomic event.
Expression microarray and 5-year survival data on 170 ovarian tumors and aCGH data on 45 ovarian cancer cell lines were used to identify amplified/deleted genes associated with prognosis. Three immune-response genes were identified mapping to epigenetically modified chromosome 6p21.3. Genes were searched for roles in epigenetic modification, identifying KANSL1. Genome-wide association studies were searched to identify genetic variants in KANSL1 associated with altered immune profile. Sensitivity to HDAC inhibition in cell lines with KANSL1 amplification/rearrangement was studied.
Expression of 196 genes was statistically significantly associated with survival, and expression levels correlated with copy number variations for 82 of them. Among these, 3 immune-response genes (HCP5, PSMB8, PSMB9) clustered together at epigenetically modified chromosome 6p21.3 and their expression was inversely correlated to epigenetic modification gene KANSL1. KANSL1 is amplified/rearranged in ovarian cancer, associated with lymphocyte profile, a biomarker for response to HDAC inhibition, and may drive expression of immune-response genes.
This study identifies 82 genes with prognostic relevance and genomic alteration in ovarian cancer. Among these, immune-response genes have correlated expression which is associated with 5-year survival. KANSL1 may be a master gene altering immune-response gene expression at 6p21.3 and drive response to HDAC inhibitors. Future research should investigate KANSL1 and determine whether targeting it alters the immune profile of ovarian cancer and improves survival, HDAC inhibition, and/or immunotherapy response.


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